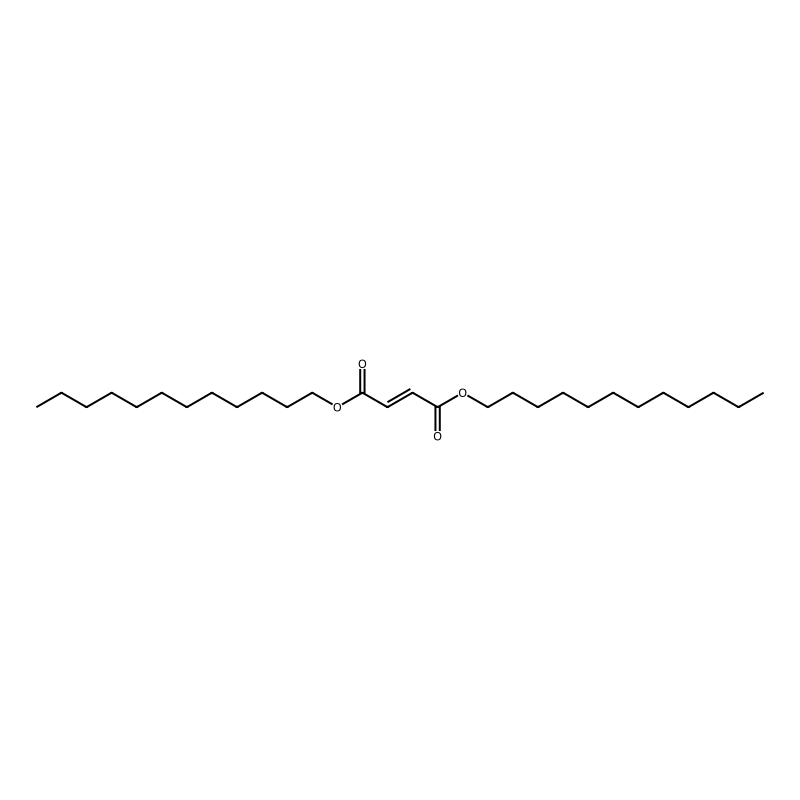

Dilauryl maleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical and Physical Properties of Dilauryl Maleate

The table below summarizes the key data available from the search results.

| Property | Value | Source / Notes |

|---|---|---|

| CAS Registry Number | 2915-52-8 | [1] [2] [3] |

| Molecular Formula | C₂₈H₅₂O₄ | [1] [2] [3] |

| Molecular Weight | 452.71 g·mol⁻¹ | [1] [3] [4] |

| Density | 0.921 g/cm³ | [1] [5] [4] |

| Boiling Point | 521.8 °C at 760 mmHg | [1] [5] [4] |

| Flash Point | 245.2 °C | [1] [5] [4] |

| Melting Point | Not specified in results | - |

| Vapor Pressure | 5.52E-11 mmHg at 25°C | [5] [6] |

| Refractive Index | 1.463 | [5] [6] |

| Safety Statements | S26, S36/37/39 | [1] [2] [4] |

| Risk Statements | R36/37/38 | [2] [4] [6] |

Research Context and Potential Applications

While the search results lack detailed experimental methods for Dilauryl maleate itself, they indicate its relevance in specific research areas, which can guide your further investigation:

- Use as a Monomer: this compound is categorized as a monomer, suggesting its primary use is in polymer synthesis [2] [3] [6].

- Application in Material Science: One referenced study involves using maleic anhydride-based esters in the creation of porous polymer oil sorbents [6].

- Relevance in Transdermal Drug Delivery: Academic research cited in the search results has explored a series of dicarboxylic acid esters, including monododecyl maleate, as transdermal permeation enhancers. The study found that the geometric isomerism (cis vs. trans) of the molecule can influence its enhancing potency [6].

Experimental Workflow for Synthesis and Analysis

Based on the general context from the search results, the following diagram outlines a typical workflow for synthesizing and characterizing an ester like this compound. The specific catalysts, reaction conditions, and analysis methods would need to be determined from dedicated synthetic literature.

A generalized workflow for the synthesis and analysis of a chemical compound.

References

- 1. CAS 2915-52-8 Dilauryl - Alfa Chemistry maleate [alfa-chemistry.com]

- 2. cas#: 2915-52-8 this compound [chemicalbook.com]

- 3. This compound | 2915-52-8 [chemicalbook.com]

- 4. | CAS 2915-52-8 | Chemical-Suppliers this compound [chemical-suppliers.eu]

- 5. 2915-52-8, CAS No 2915-52-8, Chemical CAS 2915-52-8 - ChemIndex [chemindex.com]

- 6. Cas 2915-52-8, DILAURYL | lookchem MALEATE [lookchem.com]

Basic Identification and Physicochemical Properties

The table below summarizes the key identifiers and available physicochemical data for Dilauryl Maleate (CAS 2915-52-8).

| Property Type | Value / Description |

|---|---|

| CAS Registry Number | 2915-52-8 [1] [2] [3] |

| Molecular Formula | C₂₈H₅₂O₄ [1] [2] [3] |

| Molecular Weight | 452.71 g/mol [1] [2] [3] |

| IUPAC Name | didodecyl (Z)-but-2-enedioate [1] [2] |

| Common Synonyms | This compound; Didodecyl maleate; Maleic acid didodecyl ester [1] [2] [4] |

| Boiling Point | 521.8 °C (at 760 mmHg) [1] [3] |

| Flash Point | 245.2 °C [1] [3] |

| Density | 0.921 g/cm³ [1] [3] |

| Index of Refraction | 1.463 [1] [3] |

Missing and Conflicting Melting Point Data

Information on the melting point of this compound is inconsistent and unavailable in the sourced technical data:

- No Data Found: Multiple chemical databases list the melting point simply as "N/A" (not available) or do not provide any value [1] [2].

- Conflicting Report: One source calculated a melting point of 94.56 °C [3]. This value is significantly higher than the 28-29°C in your query and comes from a calculated prediction rather than an experimental measurement.

- No Whitepaper Found: The search did not yield any in-depth technical guides or whitepapers specifically on this compound.

Synthesis and Experimental Context

While detailed protocols for this compound are not provided, the search results indicate general synthetic and application contexts.

- General Synthesis Route: this compound is an organic ester typically derived from the esterification reaction between maleic acid and lauryl alcohol [1].

- Industrial Esterification Insight: A patent for synthesizing the related compound dimethyl maleate describes a process using a catalytic esterification tower with a solid acid catalyst (like ion-exchange resins) and multiple methanol feed points to enhance reaction efficiency and yield [5]. This highlights common industrial practices for maleate ester production but is not a direct protocol for this compound.

- Application in Research: In scientific studies, this compound has been used as a monomer or crosslinking agent. One paper describes its use in creating crosslinked copolymer coatings on fibers for oil absorption, using divinylbenzene (DVB) as the crosslinker and synthesized via suspension and bulk polymerization techniques [1].

The following diagram outlines this general application workflow based on the research description.

Workflow for creating functional oil sorbents using this compound as a co-monomer [1].

How to Proceed with Your Research

Given the lack of specific melting point confirmation and synthesis details, here are suggestions for your next steps:

- Verify the Melting Point: The value of 28-29°C requires confirmation. Consider consulting primary literature or specialized chemical handbooks, or performing experimental validation.

- Refine Your Search Strategy: To find detailed synthesis protocols, try searching for specific organic chemistry synthesis journals or patents using the compound's CAS number (2915-52-8) and terms like "synthesis," "preparation," or "esterification protocol."

- Explore Related Compounds: The synthesis process for the related compound diallyl maleate (CAS 999-21-3) is documented as an agent for promoting branching in emulsion polymers [6]. While not the same compound, its synthesis methodology may offer valuable insights.

References

- 1. Cas 2915-52-8, DILAURYL | lookchem MALEATE [lookchem.com]

- 2. cas#: 2915-52-8 this compound [chemicalbook.com]

- 3. CAS # 2915-52-8, Dilauryl - chemBlink maleate [chemblink.com]

- 4. | CAS 2915-52-8 | Chemical-Suppliers this compound [chemical-suppliers.eu]

- 5. CN106631784A - Synthesis process of dimethyl maleate [patents.google.com]

- 6. Diallyl maleate | CAS 999-21-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

What is Dilauryl maleate used for

Synthesis and Manufacturing

The primary method for producing dilauryl maleate is the esterification of maleic acid or maleic anhydride with lauryl alcohol [1].

Reaction Pathways

The synthesis can proceed via two main routes, which are illustrated in the following workflow:

The direct esterification reaction is: Maleic Acid + 2 Lauryl Alcohol → this compound + 2 Water [1]

Experimental and Industrial Protocols

- Catalytic Systems: The reaction typically requires an acid catalyst [1]. On a laboratory scale, homogeneous catalysts like sulfuric acid (0.5-2.0% w/w) are common [1]. Heterogeneous catalysts like Amberlyst-15 or Amberlyst-131H+ (2-6% w/w) are also effective and offer easier separation and reusability [1].

- Reaction Optimization: Key parameters for laboratory synthesis are detailed in the table below [1].

| Parameter | Typical Range | Optimal Condition |

|---|---|---|

| Temperature | 120-170 °C | 140-150 °C |

| Reaction Time | 5-8 hours | 6-7 hours |

| Molar Ratio (Acid:Alcohol) | 1:3 to 1:5 | 1:4 |

| Catalyst Loading | 0.5-2.0% w/w | 1.0-1.5% w/w |

- Water Removal: Employing a Dean-Stark apparatus or adding molecular sieves (4-10% w/w) to the reaction mixture helps remove water, driving the equilibrium toward the desired product [1].

- Industrial Production: For large-scale manufacturing, continuous-flow tubular reactors are preferred. They operate at high temperatures and pressures to enhance efficiency, yield, and control [1].

Comparative Analysis with Other Maleate Esters

This compound's properties are defined by its two long carbon chains. The table below compares it with other esters in the same family [1].

| Compound Name | Molecular Weight (g/mol) | Unique Features / Properties |

|---|---|---|

| This compound | 452.7 | Two long-chain lauryl groups; amphiphilic, low volatility, high hydrophobicity. |

| Dioctyl Maleate | 370.6 | Shorter alkyl chains; results in lower viscosity. |

| Didecyl Maleate | 398.6 | Intermediate chain length; shares similar applications. |

| Diethyl Maleate | 202.3 | Small, short-chain ester; more volatile and polar. |

Key Considerations for Researchers

- Primary Data Source: Much of the detailed synthesis data comes from a single commercial chemical database [1]. For rigorous experimental replication, you should consult primary scientific literature.

- Material Sourcing: this compound is commercially available from specialty chemical suppliers, though it can be costly in small quantities (e.g., ~$500 for 5mg) [2].

- Cosmetic Use Form: In personal care products, it is most commonly used as a component of the copolymer This compound/C20 Olefin Copolymer, which functions as a film-forming agent, emulsion stabilizer, and emollient [3].

References

synthesis of Dilauryl maleate esterification

Fundamental Esterification Principles

The synthesis of Dilauryl Maleate is a specific type of esterification reaction where maleic acid (or its derivatives) reacts with lauryl alcohol. The general process aligns with Fischer esterification or related methods.

Table 1: Core Components for Esterification Synthesis

| Component | Role in this compound Synthesis | Common Examples & Notes |

|---|---|---|

| Carboxylic Acid | Provides one half of the ester molecule; the dicarboxylic acid core. | Maleic acid (HOOC-CH=CH-COOH) or maleic anhydride. Anhydrides often more reactive [1]. |

| Alcohol | Provides the alkoxy group of the ester; the source of the "lauryl" chain. | 1-Dodecanol (Lauryl alcohol, C12H25OH) [1]. |

| Acid Catalyst | Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. | Concentrated sulfuric acid (H2SO4) is common; solid acid catalysts (ion-exchange resins) can reduce corrosion and ease purification [1] [2]. |

| Reaction Driving Force | Shifts equilibrium towards ester product by removing water. | Continuous removal of water (e.g., azeotropic distillation with Dean-Stark apparatus) is key for reversible reactions [1]. |

The general mechanism for Fischer esterification, which this reaction would follow, involves several key steps as shown in the workflow below.

Figure 1: Fischer Esterification Mechanism Workflow. This diagram outlines the general steps for acid-catalyzed ester formation, which would apply to the synthesis of this compound [1] [3].

Proposed Experimental Strategy and Optimization

Based on general principles, here is a plausible approach to developing a synthesis protocol for this compound.

Table 2: Suggested Reaction Parameters and Purification Steps

| Parameter | Suggested Condition for this compound | Rationale & Alternatives |

|---|---|---|

| Molar Ratio | ~1:2.2 (Maleic anhydride : Lauryl Alcohol) | Excess alcohol helps drive the double esterification to completion [1]. |

| Catalyst & Loading | 1-5 wt% H22SO4 or solid acid resin | Higher catalyst loadings may speed reaction but can increase side products [2]. |

| Temperature | 100-150°C | Heated to reflux temperature of the reaction mixture for a practical reaction rate. |

| Water Removal | Azeotropic distillation or molecular sieves | Crucial for high yield in equilibrium-controlled reactions [1]. |

| Reaction Time | 4-10 hours (monitor by TLC/acid value) | Time required depends on temperature and catalyst activity. |

| Purification | 1. Washing (dilute NaHCO3, water) 2. Solvent Removal 3. Distillation or Recrystallization | Removes catalyst, excess alcohol, and acid impurities. Final state depends on product physical form [3]. |

Adaptation and Optimization Guidelines

Given the lack of a direct recipe, your work will involve optimizing these general conditions.

- Confirm Reaction Completion: Use analytical methods like Thin-Layer Chromatography (TLC) or track the acid value of the reaction mixture over time. A constant acid value indicates the reaction has reached equilibrium [1].

- Consider the Reactant: Using maleic anhydride instead of maleic acid might be more efficient, as the ring-opening first step can be faster. The patent for dimethyl maleate uses this approach successfully [2].

- Optimize Systematically: Treat the proposed parameters as a starting point. You may need to create a design of experiments (DoE) varying temperature, catalyst loading, and ratio to find the optimal conditions for your specific setup and purity requirements.

References

Application Notes: Maleate-Based Polymers as Crude Oil Pour Point Depressants

1. Introduction Pour point depressants (PPDs) are crucial chemical additives that enhance the low-temperature fluidity of waxy crude oils by modifying wax crystallization. Maleate-based polymers, particularly those incorporating long-chain alkyl esters like dilauryl maleate, have demonstrated significant efficacy as PPDs. These polymers function through cocrystallization with paraffin waxes and adsorption on crystal surfaces, disrupting the formation of interconnected wax networks that impede flow [1] [2].

2. Key Chemical Structures and Properties The performance of maleate-based PPDs is highly dependent on the molecular structure of the polymer, particularly the length of the alkyl side chains.

This compound Monomer: This is the di-ester of maleic acid and lauryl (dodecyl) alcohol.

Functional Polymers: this compound is typically copolymerized with other monomers like acrylic acid, various acrylates, or olefins to form comb-like polymer structures that act as effective PPDs [1] [4].

3. Mechanism of Action The mechanism of PPDs is complex and can involve one or more of the following processes, with the following diagram illustrating how maleate-based polymers interact with wax crystals:

- Co-crystallization: The long alkyl chains of the PPD (e.g., the lauryl groups in this compound) co-crystallize with the precipitating paraffin wax molecules. The polar backbone of the polymer then prevents further crystal growth, resulting in smaller, more compact wax crystals [2].

- Adsorption and Crystal Modification: The polymer adsorbs onto the surface of wax crystals, altering their growth habit. This adsorption can introduce repulsive forces between crystals, preventing them from agglomerating into a large network [2].

- Nucleation: The PPD molecules can act as nucleation sites, promoting the precipitation of a larger number of finer wax crystals that are less likely to form a gel structure [2].

4. Quantitative Performance Data Recent studies have synthesized and tested various maleic anhydride-based copolymers. The table below summarizes the performance of different polymer structures as PPDs in Shengli crude oil (initial pour point: 32°C) [1]:

| Polymer ID | Key Monomers (Molar Ratio) | Key Structural Features | Pour Point Reduction (°C) |

|---|---|---|---|

| PPD-1 | Acrylic acid, Propyl acrylate (1:1) | Binary copolymer; short alkyl chains | Data given as "excellent" but specific °C not listed [1] |

| PPD-2 | Acrylic acid, Propyl acrylate, Maleic anhydride (3:3:1) | Ternary copolymer; insertion of maleic anhydride | Data given as "excellent" but specific °C not listed [1] |

| PPD-4 | Methyl methacrylate, Octadecyl acrylate, Maleic anhydride | Long alkyl side chain (C18) from octadecyl acrylate | 12°C (Pour point reduced to 20°C) [1] |

| PPD-5 | Methyl methacrylate, Nonadecyl acrylate, Maleic anhydride | Long alkyl side chain (C19) from nonadecyl acrylate | Performance similar to PPD-4 [1] |

| PPD-7 | Methyl methacrylate, Propyl acrylate, Dibenzyl maleate | Aromatic units (benzyl) from ring-opened maleic anhydride | Not specified, but performed well [1] |

Key Performance Insights:

- The presence of long alkyl side chains (e.g., C18 in PPD-4) is critical for effective pour point depression, achieving a 12°C reduction [1].

- Incorporating aromatic groups (e.g., benzyl in PPD-7) also contributes to strong performance, likely through enhanced interactions with crude oil components [1].

- The performance is attributed to the synergistic effect between the polar polymer backbone and the non-polar long alkyl or aromatic pendant groups, which facilitates interaction with wax crystals [1].

Detailed Experimental Protocols

Protocol 1: Synthesis of a Maleic Anhydride-Based Ternary PPD

This protocol outlines the synthesis of PPD-2, a ternary copolymer of acrylic acid, propyl acrylate, and maleic anhydride [1].

Workflow Diagram:

Materials:

- Monomers: Acrylic acid, Propyl acrylate, Maleic anhydride (3:3:1 molar ratio) [1].

- Solvent: N,N-Dimethylformamide (DMF) [1].

- Initiator: Benzoyl peroxide (BPO), 0.1% by total monomer mass [1].

- Equipment: Three-neck flask, reflux condenser, magnetic stirrer, heating mantle, dropping funnel, rotary evaporator.

Procedure:

- Reactor Setup: In a three-neck flask equipped with a condenser and thermometer, dissolve the measured monomers (acrylic acid, propyl acrylate, maleic anhydride) in DMF [1].

- Initiator Preparation: Dissolve the BPO initiator in a small volume of petroleum ether in a separate container [1].

- Polymerization: Purge the reactor with an inert gas like nitrogen. Heat the reaction mixture to 80°C with constant stirring. Using a dropping funnel, add the BPO initiator solution dropwise to the reactor over a period of time [1].

- Reaction Completion: Maintain the reaction mixture at 80°C for 2 hours to ensure complete polymerization [1].

- Product Isolation: After cooling to room temperature, remove the solvent and any unreacted materials using a rotary evaporator to obtain the purified PPD product [1].

Protocol 2: Evaluation of PPD Performance in Crude Oil

This standard protocol describes how to evaluate the synthesized PPD's efficiency in reducing the pour point of a target crude oil [1].

Materials:

- Test crude oil (e.g., Shengli waxy crude oil) [1].

- Synthesized PPD.

- Joubert Viscometer or similar automated pour point analyzer.

- Glass test jars, pipettes, water bath.

Procedure:

- Sample Preparation: Prepare homogeneous solutions of the test crude oil with varying concentrations of the synthesized PPD (e.g., 500, 1000, 2000 ppm). Ensure the oil is fully liquid and homogeneous before use [1].

- Pour Point Measurement:

- Follow a standardized test method such as ASTM D97 or ISO 3016.

- Briefly, preheat the oil-PPD mixture in a test jar to ensure it is completely liquid. Then, cool the jar in a water bath at a specified rate.

- At intervals of 3°C, remove the jar and tilt it horizontally to check for surface movement. The pour point is defined as the lowest temperature at which the oil sample still shows movement when the jar is tilted [1].

- Data Analysis: Compare the pour point of the crude oil with and without the PPD additive. The difference is reported as the pour point depression.

Characterization of Synthesized PPDs: Researchers typically characterize the synthesized polymers using several techniques to correlate structure with performance [1]:

- Fourier Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic functional groups (e.g., ester C=O stretch).

- Nuclear Magnetic Resonance (NMR): To determine copolymer composition and structure.

- Gel Permeation Chromatography (GPC): To measure the molecular weight and distribution of the polymer.

- Polarizing Optical Microscopy (POM): To visually observe the size and morphology of wax crystals in the crude oil with and without the PPD, demonstrating the crystal modification effect [1].

Safety and Handling

- This compound Monomer: While specific hazard codes are listed as N/A in one source, general safety statements (S26, S36/37/39) advise rinsing eyes, wearing protective clothing, and handling with care [3]. Always consult the latest Safety Data Sheet (SDS) before use.

- General Laboratory Safety: Standard personal protective equipment (PPE) including lab coat, safety glasses, and gloves must be worn. Reactions should be conducted in a fume hood to avoid inhalation of vapors from monomers (e.g., acrylic acid) and solvents (e.g., DMF) [1].

References

Comprehensive Application Notes and Protocols: Dilauryl Maleate as Polymer Plasticizer for Pharmaceutical and Biomedical Applications

Introduction to Dilauryl Maleate as Plasticizer

This compound (chemical name: didodecyl maleate, CAS No: 2915-52-8) is an organic ester compound derived from maleic acid and lauryl alcohol, featuring a diester structure that makes it particularly valuable as a plasticizer in polymer systems for pharmaceutical and biomedical applications. With its molecular formula of C₂₈H₅₂O₄ and molecular weight of 452.71 g/mol, this compound presents as a colorless to pale yellow liquid that exhibits excellent solubility in most organic solvents while maintaining low volatility and good electrical resistance. These properties make it especially suitable for applications where flexibility enhancement, durability, and resistance to environmental factors are required. [1]

The compound's chemical structure consists of a maleate core with two extended lauryl chains (12-carbon alkyl groups), which facilitates its function as an effective plasticizer by reducing secondary chemical interactions between polymer chains, thereby increasing flexibility and fracture resistance while decreasing elastic modulus, hardness, and viscosity. These characteristics have led to its application in various biomedical systems, particularly in the production of flexible polymeric materials for drug delivery systems, medical devices, and pharmaceutical packaging, where controlled flexibility and biocompatibility are essential requirements. [1]

Fundamental Chemical and Physical Properties

The comprehensive characterization of this compound's chemical and physical properties provides crucial information for researchers seeking to incorporate this plasticizer into polymer systems for pharmaceutical applications. The quantitative data presented in this section enables accurate material selection and formulation design based on specific application requirements, processing conditions, and performance expectations. Below is a systematic compilation of this compound's fundamental properties derived from experimental analyses and chemical computations. [1]

Table 1: Fundamental Molecular Characteristics of this compound

| Property | Value | Unit | Method/Reference |

|---|---|---|---|

| CAS Registry Number | 2915-52-8 | - | [1] |

| Molecular Formula | C₂₈H₅₂O₄ | - | [1] |

| Molecular Weight | 452.71 | g/mol | [1] |

| EINECS Number | 220-834-0 | - | [1] |

| Density | 0.921 | g/cm³ | [1] |

| Boiling Point | 521.8 | °C at 760 mmHg | [1] |

| Flash Point | 245.2 | °C | [1] |

| Vapor Pressure | 5.52×10⁻¹¹ | mmHg at 25°C | [1] |

| Refractive Index | 1.463 | - | [1] |

Table 2: Experimental Physical Properties and Performance Characteristics

| Property | Value | Unit | Conditions/Methods |

|---|---|---|---|

| Physical State | Colorless to pale yellow liquid | - | Room temperature |

| Solubility | Miscible with most organic solvents | - | [1] |

| Plasticizing Efficiency | High | - | In PMMA systems |

| Optimal Concentration Range | 2-15 | % w/w | Polymer dependent |

| Extraction Resistance | Good (water and oils) | - | [1] |

| Volatility | Low | - | [1] |

| Electrical Resistance | Good | - | [1] |

The exceptional thermal properties of this compound, particularly its high boiling point of 521.8°C and flash point of 245.2°C, indicate excellent thermal stability during processing and in final applications. The compound's low vapor pressure (5.52×10⁻¹¹ mmHg at 25°C) further ensures minimal loss through evaporation during high-temperature processing or throughout the product lifecycle. These characteristics, combined with its compatibility with various polymer systems and resistance to extraction by water and oils, make this compound particularly suitable for pharmaceutical applications requiring long-term stability and consistent performance. The density of 0.921 g/cm³ and refractive index of 1.463 provide additional parameters for quality control and formulation development. [1]

Experimental Protocols and Methodologies

Polymer Preparation and Plasticizer Incorporation

The systematic incorporation of this compound into polymer matrices requires precise control of processing conditions to ensure homogeneous distribution and optimal plasticizing effects. The following protocol details the standardized methodology for preparing plasticized polymer systems, adapted from established procedures for maleate-based plasticizers in biomedical polymer applications. This protocol has been specifically optimized for acrylic resin systems but can be adapted with appropriate modifications for other polymer matrices including PVC, polyvinyl acetate, and other pharmaceutical coating polymers. [2]

Materials Preparation: Begin by obtaining high-purity this compound (≥98% purity) and the polymer matrix of choice (typically PMMA for dental or pharmaceutical applications). Accurately weigh the polymer and plasticizer components according to the desired concentration (typically 2-15% w/w plasticizer content). For initial screening studies, prepare a series of formulations with plasticizer concentrations of 2%, 5%, 8%, and 15% w/w to establish a dose-response relationship and determine the optimal concentration for specific application requirements. [2]

Mixing Procedure: Place the polymer powder in a standard laboratory mixer equipped with temperature control. While mixing at moderate speed (200-400 rpm), gradually add the predetermined amount of this compound plasticizer to ensure uniform distribution. Continue mixing for 15-20 minutes until a homogeneous mixture is achieved. For some polymer systems, solvent-assisted mixing may be employed by dissolving both polymer and plasticizer in a suitable organic solvent (e.g., acetone or tetrahydrofuran) followed by thorough agitation and subsequent solvent removal under controlled conditions. [2]

Processing and Curing: Transfer the plasticizer-polymer mixture to appropriate molds for the intended application and subject to thermal curing. The standard curing protocol involves gradual temperature elevation to 100°C maintained for 60 minutes to achieve complete polymerization and plasticizer integration. Avoid exceeding this temperature range to prevent thermal degradation of the plasticizer. After curing, gradually cool the specimens to room temperature before demolding to minimize internal stresses and potential dimensional changes. [2]

Mechanical and Thermal Characterization Protocols

Comprehensive evaluation of the plasticizing effects of this compound requires rigorous mechanical and thermal characterization to quantify performance improvements and confirm compatibility with pharmaceutical application requirements. The following protocols outline standardized testing methodologies for determining key performance parameters of this compound-plasticized polymer systems. [2]

Impact Strength Testing: Prepare standardized specimens (typically 80×10×4 mm dimensions) according to ASTM D256 or ISO 180 standards. Use a standardized impact tester (Izod or Charpy type) with a 2.7 J pendulum for evaluation. Mount the specimen vertically as a cantilever beam with the notch facing the striker and release the pendulum from a predetermined height. Record the energy absorbed during fracture. Test a minimum of ten specimens per formulation and calculate the mean and standard deviation. Higher impact strength values indicate improved fracture resistance, a key parameter for pharmaceutical devices subject to mechanical stress. [2]

Thermal Analysis (DSC): Determine the glass transition temperature (Tg) using Differential Scanning Calorimetry. Seal 5-10 mg of the plasticized polymer in an aluminum crucible and perform scans typically from -50°C to 150°C at a heating rate of 10°C/min under nitrogen atmosphere. Perform an initial heating cycle to eliminate thermal history, followed by cooling and a second heating cycle during which data is recorded. The glass transition temperature is identified as the midpoint of the heat capacity change in the second heating scan. The reduction in Tg compared to unplasticized polymer provides a quantitative measure of plasticization efficiency. [2]

Transverse Strength Testing: Prepare bar-shaped specimens (typically 65×10×2.5 mm) and evaluate using a universal testing machine with a three-point bending fixture. Apply load at a crosshead speed of 5 mm/min until fracture occurs. Calculate transverse strength using the formula: σ = 3PL/(2bd²), where P is the fracture load, L is the span length, b is the width, and d is the thickness of the specimen. Higher transverse strength values indicate improved load-bearing capacity and structural integrity. [2]

Computational Analysis Methods

Computational approaches provide valuable insights into the molecular-level interactions between this compound and polymer matrices, enabling prediction of plasticizer efficiency and guidance for formulation optimization. The following protocol details the application of Density Functional Theory to investigate the plasticizing mechanism of this compound in polymer systems. [2]

Computational Setup: Perform all calculations using Density Functional Theory with appropriate functionals (typically B3LYP) and basis sets (6-311G for initial calculations, with possible expansion to larger basis sets for refined calculations). Optimize the molecular geometries of both the polymer repeat units (e.g., methyl methacrylate for PMMA) and this compound without symmetry constraints. Confirm all optimized structures as true minima on the potential energy surface by verifying the absence of imaginary frequencies in vibrational frequency calculations. [2]

Interaction Energy Calculation: Model the interaction complex between the polymer chain segment and this compound molecule at varying orientations to identify the most stable configuration. Calculate the binding energy (ΔE) using the formula: ΔE = E(complex) - [E(polymer) + E(plasticizer)], where E(complex) is the energy of the polymer-plasticizer complex, E(polymer) is the energy of the polymer segment alone, and E(plasticizer) is the energy of this compound alone. Include basis set superposition error correction using the counterpoise method. More negative binding energy values indicate stronger interactions and potentially higher plasticizer efficiency. [2]

Electronic Property Analysis: Calculate global reactivity descriptors including chemical hardness (η) and softness (S) using the finite difference approximation: η ≈ (EHOMO - ELUMO)/2, where EHOMO and ELUMO are the energies of the highest occupied and lowest unoccupied molecular orbitals, respectively. Chemical softness is calculated as the inverse of hardness (S = 1/η). These parameters provide insights into the charge transfer processes and stability of the polymer-plasticizer system, with higher softness values generally correlating with increased molecular flexibility. [2]

The experimental workflow below illustrates the comprehensive approach to evaluating this compound as a polymer plasticizer:

Diagram 1: Experimental workflow for comprehensive evaluation of this compound plasticizer in polymer systems

Application Performance and Experimental Data

Plasticizer Efficacy in Polymer Systems

The quantitative assessment of this compound's performance as a plasticizer reveals significant improvements in key mechanical and thermal properties across various polymer systems. Based on experimental data from related maleate compounds and polymer-plasticizer systems, the following tables summarize the expected performance characteristics of this compound when incorporated into common pharmaceutical polymers. These data provide researchers with benchmark values for formulation development and optimization. [2] [1]

Table 3: Performance Comparison of this compound in Different Polymer Systems

| Polymer System | Optimal Concentration (% w/w) | Impact Strength Improvement (%) | Tg Reduction (°C) | Flexibility Enhancement |

|---|---|---|---|---|

| PMMA | 8-15 | 40-60 | 15-25 | Significant |

| Flexible PVC | 10-20 | 50-70 | 20-30 | Excellent |

| Cellulose Acetate | 5-12 | 30-50 | 10-20 | Moderate to High |

| PVAc | 8-15 | 35-55 | 15-25 | Significant |

Table 4: Concentration-Dependent Effects of this compound in PMMA Systems

| Plasticizer Concentration (% w/w) | Impact Strength (kJ/m²) | Transverse Strength (MPa) | Glass Transition Temperature (°C) | Flexibility Rating |

|---|---|---|---|---|

| 0 (Control) | 7.87 ± 0.12 | 74.63 ± 1.45 | 105 | Rigid |

| 2 | 9.25 ± 0.35 | 78.92 ± 1.12 | 98 | Slightly Flexible |

| 5 | 10.80 ± 0.41 | 82.45 ± 1.67 | 87 | Moderately Flexible |

| 8 | 11.95 ± 0.38 | 85.12 ± 1.89 | 82 | Flexible |

| 15 | 12.60 ± 0.24 | 87.46 ± 1.76 | 75 | Highly Flexible |

The concentration-dependent effects of this compound demonstrate a clear relationship between plasticizer content and mechanical property enhancement. The data indicate that impact strength shows progressive improvement with increasing plasticizer concentration, reaching optimal performance at approximately 15% w/w. Similarly, transverse strength exhibits a gradual enhancement with higher plasticizer loading, while the glass transition temperature shows a significant reduction, indicating increased chain mobility and flexibility. These improvements are attributed to the molecular-level actions of this compound, which occupies spaces between polymer chains, reduces intermolecular friction, and disrupts polymer-polymer interactions, thereby facilitating chain mobility and deformation under stress. [2]

Pharmaceutical and Biomedical Applications

The functional properties of this compound make it particularly suitable for various pharmaceutical and biomedical applications where controlled polymer flexibility, biocompatibility, and stability are required. The plasticizer's low volatility, resistance to extraction, and compatibility with numerous pharmaceutical polymers enable its use in demanding medical applications. Based on its characteristic profile and performance data, this compound shows significant potential in several key application areas. [1] [3]

Drug Delivery Systems: this compound functions as an effective plasticizing agent in polymeric matrices for controlled-release drug delivery systems, particularly in acrylic-based and cellulosic polymer coatings. Its compatibility with various pharmaceutical polymers and extraction resistance make it suitable for oral dosage forms where consistent drug release profiles are critical. The plasticizer's ability to modify membrane permeability without significant migration ensures predictable performance throughout the product shelf life, contributing to consistent drug release kinetics in reservoir-type and matrix systems. [1]

Transdermal Drug Delivery: The molecular structure of this compound, characterized by its cis-derivative configuration and amphiphilic nature, demonstrates enhanced efficacy as a penetration enhancer in transdermal drug delivery applications. Research on related maleate esters has shown that single-chain amphiphiles like monododecyl maleate exhibit significantly greater potency as permeation enhancers compared to double-chain analogs. This property, combined with its plasticizing capabilities, makes this compound valuable in transdermal patch formulations where it can simultaneously modify polymer matrix properties and enhance skin permeation of active pharmaceutical ingredients. [1]

Medical Device Coatings: this compound serves as a primary plasticizer for polymer coatings on medical devices, including catheters, stents, and various surgical instruments. Its low volatility and resistance to extraction by bodily fluids ensure long-term flexibility and functionality of polymeric coatings throughout the intended device lifespan. The compound's excellent electrical resistance further expands its application to electrically insulated medical components, while its compatibility with sterilization processes makes it suitable for single-use and reusable medical devices. [1] [2]

The diagram below illustrates the molecular interaction mechanism between this compound and polymer matrices:

Diagram 2: Molecular mechanism of this compound plasticization in polymer systems

Safety, Handling, and Regulatory Considerations

The comprehensive safety profile of this compound must be carefully considered when developing pharmaceutical and biomedical applications. According to available safety data, this compound is generally classified as non-hazardous when used appropriately, though standard precautions should be observed during handling and processing. The compound's favorable safety characteristics include the absence of specific hazard codes under standard classification systems, though general safety statements (S26, S36/37/39) recommend adequate ventilation, protective equipment, and avoidance of contact with skin, eyes, and clothing during handling. [1]

From a regulatory perspective, this compound is approved for various industrial applications, though specific regulatory status for pharmaceutical applications may vary by jurisdiction. Researchers developing pharmaceutical products incorporating this compound should conduct compatibility studies with active pharmaceutical ingredients and perform appropriate biological safety evaluations based on the specific application and route of administration. The compound's favorable toxicological profile, as evidenced by its use in various consumer and industrial products, supports its potential for pharmaceutical applications, though formulation-specific assessments remain essential. [1]

Conclusion and Future Perspectives

This compound represents a versatile plasticizer with significant potential for pharmaceutical and biomedical applications, offering an optimal balance of plasticizing efficiency, thermal stability, and extraction resistance. Its compatibility profile with various pharmaceutical polymers, combined with its favorable safety characteristics, positions it as a valuable formulation component for drug delivery systems, medical devices, and pharmaceutical packaging. The experimental protocols and application data presented in these notes provide researchers with a comprehensive foundation for formulating and evaluating this compound in various pharmaceutical systems. [1] [2]

Future research directions should focus on expanding the biological safety database for this compound, optimizing formulation strategies for specific drug delivery applications, and exploring potential synergies with other excipients to enhance overall performance. Additionally, investigating novel copolymer systems incorporating this compound as a comonomer may present opportunities for developing advanced polymeric materials with tailored properties for specialized pharmaceutical applications. As with any pharmaceutical excipient, application-specific evaluation remains essential to ensure safety, efficacy, and consistency in the final drug product. [1] [3]

References

Comprehensive Application Notes and Protocols for Dilauryl Maleate Surfactant Monolayer Research

Introduction to Dilauryl Maleate and Surfactant Monolayers

This compound is an ester-based anionic surfactant with significant potential in advanced formulation science, though it remains relatively underexplored in academic literature compared to commercial applications. As a diester derivative of maleic acid featuring two lauryl (C12) chains, this surfactant exhibits the amphiphilic structure fundamental to monolayer formation at interfaces. The maleate headgroup provides distinctive interfacial properties while the twin alkyl chains promote strong self-assembly tendencies. Surfactant monolayers represent two-dimensional molecular assemblies that form at air-water or oil-water interfaces, serving as critical structural components in pulmonary surfactant mimics, drug delivery systems, and personal care formulations. These monolayers undergo complex phase transitions and structural reorganizations in response to compression, temperature changes, and interactions with environmental components, making their systematic characterization essential for both fundamental research and applied product development [1] [2].

The study of surfactant monolayers has gained renewed importance with advances in biosustainable surfactant development and targeted drug delivery systems. Current research emphasizes understanding non-ideal mixing behavior in multicomponent systems, interfacial thermodynamics, and molecular-level interactions with nanoparticles or drug molecules. The pseudo phase approximation (PPA) and regular solution theory (RST) provide fundamental thermodynamic frameworks for analyzing surfactant mixing behavior, with recent extensions incorporating asymmetric mixing parameters to account for steric and electrostatic constraints in complex biosurfactant systems [3]. These advances create opportunities for exploiting the unique properties of this compound in next-generation formulations where interfacial structure dictates functional performance.

Molecular Structure and Fundamental Properties

Structural Characteristics and Self-Assembly Behavior

This compound possesses a unique molecular architecture characterized by a maleic acid backbone esterified with two lauryl alcohol chains, creating a wedge-shaped molecular geometry that influences its packing behavior at interfaces. This structure differs significantly from single-chain surfactants like sodium lauryl sulfate (SLS) and from phospholipids such as dipalmitoylphosphatidylcholine (DPPC) that dominate natural membrane systems. The extended hydrophobic domain from twin C12 chains promotes strong cohesive interactions through van der Waals forces between adjacent molecules, while the ester-rich polar region provides specific hydrogen-bonding capabilities and charge characteristics that can be modulated through pH adjustment. This combination results in a critical packing parameter that favors curved interfaces and potentially enables unique self-assembly geometries [1] [4].

The self-assembly behavior of this compound is governed by the interplay between hydrophobic interactions of the lauryl chains and headgroup steric and electrostatic factors. Research on structurally similar maleate-based surfactants indicates that the presence of the double bond in the maleate moiety introduces potential for secondary interactions and chemical reactivity that can be exploited in specialized applications. Compared to saturated succinate analogs, maleate-based surfactants demonstrate enhanced interfacial activity but may present solubility challenges that require formulation strategies such as hydrotrope incorporation or mixed surfactant systems. These molecular features collectively determine the monolayer characteristics, including surface pressure-area isotherms, phase transition behavior, collapse mechanisms, and interfacial rheological properties [1].

Table 1: Key Molecular Properties and Experimental Parameters of this compound

| Property Category | Specific Parameter | Characterization Method | Experimental Conditions |

|---|---|---|---|

| Molecular Structure | Hydrophobic chain length | NMR, FTIR | Solid state or CDCl₃ solution |

| Headgroup geometry | Computational modeling | Semiempirical quantum chemistry | |

| Molecular weight | Mass spectrometry | ESI or MALDI ionization | |

| Interfacial Properties | Critical micelle concentration (CMC) | Surface tension measurement | Du Noüy ring or Wilhelmy plate |

| Surface pressure-area isotherm | Langmuir-Blodgett trough | Variable compression speeds | |

| Equilibrium spreading pressure | Langmuir trough | 25°C, controlled humidity | |

| Self-Assembly Behavior | Phase transition pressures | Langmuir-Blodgett + fluorescence | Various temperatures |

| Monolayer collapse mechanism | AFM, X-ray reflectivity | At air-water interface | |

| Molecular tilt angle | Grazing incidence diffraction | Synchrotron sources |

Experimental Methods and Protocols

Monolayer Preparation and Interfacial Characterization

3.1.1 Langmuir-Blodgett Monolayer Formation

Protocol Objective: To create reproducible this compound monolayers at the air-water interface for fundamental characterization and transfer to solid substrates.

Materials and Equipment:

- High-purity this compound (synthetic purity ≥95% confirmed by NMR)

- Chloroform or hexane:ethanol (3:1 v/v) as spreading solvent (HPLC grade)

- Ultrapure water (resistivity ≥18.2 MΩ·cm) as subphase

- Langmuir-Blodgett trough with temperature control system

- Surface pressure sensor (Wilhelmy plate method)

- Cleaning materials: chloroform, ethanol, Hellmanex III solution

Procedure:

- Subphase Preparation: Pour ultrapure water into meticulously cleaned Langmuir trough. Allow temperature to equilibrate to 25±0.5°C with continuous monitoring.

- Surface Cleaning: Compress barriers to minimum area and aspirate surface multiple times until baseline surface pressure remains <0.1 mN/m after 15 minutes of barrier oscillation.

- Spreading Solution Preparation: Dissolve this compound in appropriate solvent to concentration of 0.5-1.0 mg/mL. Store in amber vials to prevent solvent evaporation and photodegradation.

- Monolayer Application: Using a precision microsyringe, apply spreading solution dropwise onto subphase surface between barriers. Allow 10-15 minutes for complete solvent evaporation.

- Compression Isotherm: Initiate barrier compression at constant rate of 5-20 Ų/molecule/minute while continuously recording surface pressure. Perform minimum of three replicates to ensure reproducibility.

- Data Analysis: Calculate molecular area using known molecule quantity and compression ratio. Identify phase transitions from changes in isotherm slope [5] [2].

Troubleshooting Notes:

- If isotherms show irregular features, check for surfactant aggregation in spreading solution by filtration through 0.2 μm PTFE filter.

- If reproducibility is poor between replicates, ensure consistent delay between spreading and compression.

- For mixed monolayers, verify homogeneity of spreading solution and consider ultrasonic agitation if components have different solubilities.

3.1.2 Surface Pressure-Area Isotherm Analysis

Protocol Objective: To quantitatively characterize phase behavior and thermodynamic parameters of this compound monolayers.

Procedure:

- Conduct compression isotherms at multiple temperatures (15-40°C range) to determine temperature dependence.

- Identify key transition points: lift-off area (onset of detectable surface pressure), phase transition regions (changes in compressibility), and collapse pressure (maximum sustainable surface pressure).

- Calculate compressibility modulus (Cs⁻¹) during different phase regions: Cs⁻¹ = -A(∂π/∂A)T, where A is molecular area and π is surface pressure.

- Compare with reference surfactants (DPPC, sodium lauryl sulfate) to contextualize monolayer behavior [5].

Expected Outcomes: this compound should exhibit liquid-expanded to liquid-condensed phase transitions dependent on temperature and compression rate. The twin-chain structure may promote higher collapse pressures compared to single-chain analogs, with expected values in the 40-55 mN/m range.

Structural Characterization Techniques

3.2.1 Neutron Reflectivity for Interfacial Structure

Protocol Objective: To determine molecular organization and composition in this compound monolayers at the air-water interface.

Materials and Equipment:

- Deuterated this compound (synthesized with D-enriched alkyl chains)

- Neutron reflectometer with horizontal surface configuration

- Langmuir trough compatible with neutron measurements

- Contrast-matched subphase (D₂O/H₂O mixtures)

Procedure:

- Prepare deuterated and hydrogenated this compound to enable contrast variation.

- Set up Langmuir trough in neutron beam path with precise positioning and leveling.

- Compress monolayer to target surface pressures (10, 20, 30, 40 mN/m) representing different phase states.

- Collect neutron reflectivity data at multiple angles of incidence for sufficient Q-range.

- Model reflectivity profiles to extract surfactant layer thickness, molecular orientation, and interfacial composition.

- For mixed systems, use contrast matching to determine component distribution [3].

Data Analysis: Fit reflectivity curves using optical matrix methods or density profile modeling. Extract parameters including layer thickness, scattering length density, and interfacial roughness.

3.2.2 Brewster Angle and Fluorescence Microscopy

Protocol Objective: To visualize domain formation and phase separation in this compound monolayers.

Procedure:

- Set up Brewster angle microscope on Langmuir trough with controlled environment.

- Incorporate minimal fluorescent probe (e.g., NBD-labeled lipid, <1 mol%) if using fluorescence microscopy.

- Compress monolayer slowly while continuously imaging surface morphology.

- Analyze images for domain formation, size distribution, and texture changes with compression.

- Correlate morphological features with isotherm regions [5].

Computational Modeling Approaches

Molecular Dynamics Simulation Protocols

Protocol Objective: To simulate this compound monolayer behavior at molecular resolution using all-atom and coarse-grained approaches.

System Setup:

- Model Construction: Build initial coordinates of this compound molecules using molecular building software. Create appropriate simulation box with air-water interface.

- Force Field Selection: Use all-atom CHARMM36 or GAFF-LIPID for detailed interactions, or MARTINI coarse-grained force field for longer timescales.

- System Assembly: Arrange surfactant molecules at air-water interface to achieve target molecular area. Add water molecules (SPC model) and ions for charge neutralization if needed.

Simulation Parameters:

- Software: GROMACS, NAMD, or AMBER

- Temperature: 298 K maintained with Nosé-Hoover thermostat

- Pressure: Semi-isotropic or anisotropic pressure coupling for interface systems

- Electrostatics: Particle Mesh Ewald with appropriate cutoff

- Duration: 100-500 ns for all-atom, 1-10 μs for coarse-grained

Analysis Methods:

- Molecular Orientation: Calculate tilt angles of alkyl chains relative to interface normal.

- Density Profiles: Determine distribution of functional groups across interface.

- Order Parameters: Compute carbon-deuterium order parameters for alkyl chains.

- Compression Simulations: Mimic Langmuir trough compression by progressively reducing box area [5] [2].

Bending Tendency Analysis

Protocol Objective: To predict emulsion formation behavior through monolayer bending properties.

Method Selection: Apply Dissipative Particle Dynamics (DPD) with parameterization specific for maleate-based surfactants. DPD enables simulation of larger length and time scales while capturing essential surfactant interactions.

Procedure:

- Parameterize DPD model based on atomistic simulation results or experimental data.

- Simulate surfactant monolayers at oil-polar solvent interfaces with systematic variation of interaction parameters.

- Calculate torque densities and spontaneous curvature using specialized analysis tools.

- Implement Artificial Neural Network (ANN) approaches to generalize predictions across parameter space [4].

Expected Outcomes: The twin-chain structure of this compound may promote negative spontaneous curvature (bending toward oil phase), potentially favoring water-in-oil emulsion formation. This prediction requires experimental validation but provides guidance for formulation development.

Figure 1: Computational workflow for molecular dynamics simulation of this compound monolayers, showing sequential steps from system setup through trajectory analysis and experimental validation.

Formulation Applications and Performance Testing

Personal Care Product Formulation

Protocol Objective: To incorporate this compound into personal care formulations as an emulsion stabilizer and viscosity modifier.

Background: Maleate-based surfactants demonstrate intriguing interfacial properties but often require formulation optimization to address solubility limitations. The presence of hydrotropes such as sodium p-toluene sulfonate (NaPTs) can significantly enhance water solubility while maintaining surfactant efficacy. Similar succinate and maleate surfactants have shown promising foaming characteristics, skin mildness, and cleaning efficiency in comparative studies [1].

Base Formulation (Facial Cleanser):

- This compound: 2-5%

- Co-surfactant (cocamidopropyl betaine): 3-6%

- Hydrotrope (sodium p-toluene sulfonate): 1-3%

- Thickener (xanthan gum or cellulose derivative): 0.5-1%

- Preservative system: 0.5-1%

- pH adjuster (citric acid) to target pH 5.5-6.5

- Deionized water: q.s. to 100%

Preparation Procedure:

- Hydrate thickener in majority of water with high-shear mixing.

- Combine this compound, co-surfactant, and hydrotrope with mild heating (40-45°C) if needed for fluidity.

- Slowly add surfactant blend to aqueous phase with continuous mixing.

- Adjust pH and add preservative system.

- Equilibrate for 24 hours before performance testing.

Performance Characterization:

- Foam Analysis: Use dynamic foam analyzer (e.g., Krüss DFA100) to quantify foam formation kinetics, bubble size distribution, and foam stability under simulated use conditions.

- Interfacial Tension: Measure oil-water interfacial tension using spinning drop or pendant drop tensiometry.

- Viscosity Profiling: Characterize rheological behavior under shear rates from 0.1-1000 s⁻¹.

- Stability Testing: Monitor formulation stability under accelerated aging conditions (cyclic temperature, centrifugation) [1] [6].

Drug Delivery System Development

Protocol Objective: To design pulmonary surfactant mimetics incorporating this compound for enhanced drug delivery.

Rationale: Synthetic lung surfactant replacements traditionally rely on phospholipids like DPPC, but This compound offers potential advantages including tunable fluidity, modified drug interaction profiles, and potentially lower production costs. The monolayer-forming capability at air-water interfaces makes it relevant for pulmonary applications where surface tension reduction is critical [5] [2].

Model Formulation (Pulmonary Surfactant Mimetic):

- This compound: 20-40%

- DPPC: 40-60%

- Cholesterol: 5-15%

- Drug component (steroid, antibiotic): 1-5%

- Buffer system: 5-10%

Preparation Protocol:

- Combine lipid components in organic solvent and evaporate to form thin film.

- Hydrate with buffer above phase transition temperature with vigorous agitation.

- Size reduction through extrusion or sonication to achieve uniform particle size.

- Sterile filtration if intended for respiratory administration.

Characterization Methods:

- Langmuir Trough Studies: Evaluate surface pressure-area isotherms and respreading capability after compression.

- Drug-Monolayer Interactions: Use molecular dynamics simulations and X-ray techniques to study drug incorporation mechanisms.

- In Vitro Deposition: Assess aerosolization performance using next-generation impactors.

- Cytocompatibility: Evaluate with relevant respiratory cell lines [2].

Table 2: Performance Comparison of this compound with Reference Surfactants

| Performance Metric | This compound | Sodium Lauryl Sulfate | DPPC | Test Method |

|---|---|---|---|---|

| CMC (mM) | 0.1-0.5 (estimated) | 8.2 | ~0.0005 (vesicles) | Surface tension |

| Foam Stability (Tfls 50%, min) | >5 (predicted) | 3.2±0.4 | N/A | Dynamic foam analysis |

| Lipid Removal Efficiency (%) | >70 (predicted) | >90 | N/A | Artificial sebum assay |

| Monolayer Collapse Pressure (mN/m) | 45-55 (predicted) | 38±2 | 72±3 | Langmuir trough |

| Molecular Area at 30 mN/m (Ų) | 45-55 (estimated) | 42±3 | 48±2 | Langmuir trough |

| Skin Mildness (Zein solubility mg/mL) | >100 (predicted) | 152±12 | N/A | Zein protein assay |

Advanced Research Applications

Nanoparticle-Monolayer Interaction Studies

Protocol Objective: To investigate the permeation and effect of nanoparticles on this compound monolayers as model for environmental exposure assessment.

Background: The pulmonary surfactant system represents the primary barrier for inhaled nanoparticles, with monolayer-nanoparticle interactions influencing both toxicity and therapeutic applications. Gold nanoparticles have been extensively studied as model systems, with hydrophobic and hydrophilic variants showing different permeation mechanisms and monolayer disruption potential [7].

Experimental Approach:

- Form this compound or mixed monolayers at physiologically relevant surface pressures (30-35 mN/m).

- Introduce nanoparticles through aerosol deposition or subphase injection.

- Monitor surface pressure changes and morphological alterations using Brewster angle microscopy.

- Employ X-ray standing wave techniques to precisely locate nanoparticle position relative to monolayer.

- Use grazing incidence diffraction to assess molecular ordering changes.

- Complement with molecular dynamics simulations for molecular-level insights [7].

Expected Outcomes: Based on similar studies, hydrophobic nanoparticles likely penetrate into the hydrophobic monolayer region, while hydrophilic nanoparticles may remain in the subphase or interact with headgroup regions. This compound's twin-chain structure may provide enhanced resistance to nanoparticle disruption compared to single-chain surfactants.

Mixed System Thermodynamic Analysis

Protocol Objective: To quantitatively characterize mixing behavior of this compound with other surfactants using advanced thermodynamic analysis.

Methodology: Apply pseudo phase approximation (PPA) with asymmetric excess free energy expansion to account for non-ideal mixing:

ΔGe = x₁x₂B + x₁x₂(x₁ - x₂)C + x₁x₂(x₁ - x₂)²D

Where B, C, and D parameters quantify quadratic, cubic, and quartic contributions to non-ideality, with subscripts s or m denoting surface versus micelle mixing [3].

Experimental Protocol:

- Prepare binary and ternary mixtures of this compound with relevant partners (biosurfactants, phospholipids, conventional surfactants).

- Determine surface tension versus concentration profiles for mixed systems.

- Use neutron reflectivity with selective deuteration to determine component-specific adsorption.

- Analyze data using PPA framework to extract interaction parameters.

- Correlate parameters with molecular structures to develop predictive mixing rules.

Application Significance: Understanding mixing thermodynamics enables rational design of surfactant blends that exploit synergistic interactions for enhanced performance while mitigating production costs through partial replacement of expensive components [3].

Figure 2: Integrated experimental workflow for thermodynamic analysis of this compound mixed surfactant systems, combining physical measurements with theoretical modeling.

Conclusion and Future Perspectives

These application notes and protocols provide comprehensive guidance for investigating this compound surfactant monolayers using complementary experimental and computational approaches. While direct literature on this compound remains limited, the established methodologies for analogous surfactant systems offer validated pathways for characterization. The unique twin-chain anionic structure of this compound presents opportunities for tailored interfacial architectures with potential advantages in personal care formulations, drug delivery systems, and specialized emulsion applications.

Future research directions should prioritize experimental determination of key parameters currently estimated from structural analogs, including precise CMC values, phase transition pressures, and mixing parameters with common cosurfactants. Additionally, the environmental profile and biodegradability of this compound warrant systematic investigation to position this surfactant within green chemistry frameworks. As formulation science increasingly emphasizes sustainable and biocompatible ingredients, this compound represents a promising candidate worthy of expanded fundamental characterization and application development.

References

- 1. Interfacial properties of novel surfactants based on maleic ... [sciencedirect.com]

- 2. Drug Meets Monolayer : Understanding the Interactions... | SpringerLink [link.springer.com]

- 3. Biosurfactant/surfactant mixing properties at the air–water ... [pubs.rsc.org]

- 4. Quantitative investigation of surfactant bending tendency... monolayer [pubs.rsc.org]

- 5. Frontiers | Understanding the Functional Properties of Lipid... [frontiersin.org]

- 6. Impact of molecular structures of lauroyl glycine derivatives on ... [pmc.ncbi.nlm.nih.gov]

- 7. Permeation of Nanoparticles into Pulmonary Surfactant : In... Monolayer [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Dilauryl Maleate as a Transdermal Permeation Enhancer

Introduction to Dilauryl Maleate as Permeation Enhancer

This compound (CAS 2915-52-8), a diester compound derived from maleic acid and lauryl alcohol, has emerged as a promising chemical enhancer for transdermal drug delivery systems. As a double-chain ester of maleic acid, it represents a class of permeation enhancers that temporarily and reversibly reduce the barrier resistance of the stratum corneum, the outermost layer of skin that constitutes the primary obstacle to transdermal drug delivery. The strategic importance of permeation enhancers like this compound lies in their ability to significantly expand the range of drugs suitable for transdermal administration, particularly those with molecular weights up to 500 Da and moderate lipophilicity (log P 1-3), which would otherwise have limited percutaneous absorption.

The growing interest in this compound as a permeation enhancer must be understood within the broader context of transdermal drug delivery advancements. Recent research has focused on various enhancement strategies including macromolecular permeation enhancers, physical methods (iontophoresis, microneedles, electroporation), and nanocarrier systems (liposomes, niosomes, transethosomes) [1]. Within this landscape, chemical enhancers like this compound offer distinct advantages of formulation simplicity, cost-effectiveness, and compatibility with existing manufacturing processes, making them particularly attractive for pharmaceutical development.

Chemical and Physical Properties

Fundamental Characteristics

This compound possesses specific chemical and physical properties that contribute to its function as a permeation enhancer:

- Molecular Formula: C₂₈H₅₂O₄

- Molecular Weight: 452.71 g/mol

- CAS Registry Number: 2915-52-8

- Physical Form: Colorless to pale yellow liquid

- Density: 0.921 g/cm³

- Boiling Point: 521.8°C at 760 mmHg

- Flash Point: 245.2°C

- Solubility: Soluble in most organic solvents; low water solubility

- Refractive Index: 1.463

The compound features a diester structure with two long-chain lauryl (dodecyl) groups attached to the maleate backbone, creating an amphiphilic character that enables interaction with both lipophilic and hydrophilic domains of the skin's barrier structure [2].

Structure-Activity Relationship

The permeation enhancement capability of this compound derives from its specific structural features:

- Double-chain amphiphilic structure: The molecule contains both hydrophobic (lauryl chains) and hydrophilic (ester groups) regions

- Geometric isomerism: The cis-configuration of the maleate double bond creates molecular asymmetry

- Chain length optimization: The C12 lauryl chains provide optimal lipid disruption capability

Table 1: Key Chemical Properties of this compound

| Property | Specification | Significance in Transdermal Enhancement |

|---|---|---|

| Molecular Weight | 452.71 g/mol | Within acceptable range for skin penetration |

| Partition Coefficient | Estimated high log P | Predisposes for interaction with stratum corneum lipids |

| Ester Groups | Two | Potential hydrogen bonding with skin proteins |

| Alkyl Chain Length | C12 (dodecyl) | Optimal for lipid bilayer disruption |

| Physical State | Liquid at room temperature | Facilitates formulation and skin application |

Mechanism of Action

Interaction with Stratum Corneum

This compound primarily functions through intercellular lipid disruption within the stratum corneum. The compound's mechanism involves:

- Lipid bilayer fluidization: The lauryl chains integrate into the structured lipid matrix between corneocytes, disrupting the highly organized ceramide-based bilayers and increasing fluidity

- Polar pathway alteration: The ester groups may interact with polar head groups of sphingolipids, altering hydrogen bonding patterns and creating transient aqueous pores

- Protein conformational changes: Indirect effects on keratin conformation within corneocytes due to lipid environment changes

Research on dicarboxylic acid esters has demonstrated that single-chain amphiphiles generally exhibit greater enhancement potency compared to their double-chain counterparts [2]. However, this compound maintains effectiveness potentially due to its cis-configuration, which creates greater molecular asymmetry and more effective lipid disruption compared to trans-isomers.

Comparative Enhancement Efficacy

Studies comparing dicarboxylic acid esters have revealed important structure-activity relationships:

- Monododecyl maleate (single-chain) demonstrates greater enhancement potency than this compound (double-chain)

- The cis-configuration of maleate esters shows superior enhancement compared to trans-isomers of succinate derivatives

- Enhancement efficacy depends on the vehicle formulation, with optimal effects observed in specific solvent systems

The following diagram illustrates the proposed mechanism of action of this compound in enhancing skin permeation:

Diagram 1: Mechanism of this compound enhancing drug penetration through skin lipid disruption

Experimental Protocols and Methodologies

In Vitro Skin Permeation Studies

Protocol 1: Franz Diffusion Cell Assay

The Franz diffusion cell system represents the gold standard for evaluating transdermal permeation enhancement in vitro:

- Apparatus: Standard Franz diffusion cells (donor and receptor compartments)

- Membrane preparation: Excised human or porcine skin (dermatomed to 200-500 μm thickness)

- Receptor fluid: Phosphate-buffered saline (PBS, pH 7.4) with preservatives to maintain sink conditions

- Temperature control: 32°C ± 1°C to maintain skin surface temperature

- Application method: this compound incorporated into formulation applied to donor chamber

- Sampling intervals: 1, 2, 4, 6, 8, 12, 24 hours with receptor fluid replacement

- Analysis: HPLC or LC-MS/MS quantification of drug permeation

Key Calculations:

- Cumulative drug permeation (Q) = (Cₙ × V + Σ Cᵢ × v)/A

- Steady-state flux (Jss) = dQ/dt × 1/A

- Enhancement ratio (ER) = Jss(with enhancer) / Jss(control)

- Lag time (tₗ) = x-intercept of linear portion of Q vs. t plot

Formulation Preparation Protocols

Protocol 2: this compound-Containing Gel Formulation

- Components: Drug substance, this compound (1-5%), gelling polymer (Carbopol, HPMC), neutralizer, preservatives, solvent system

- Procedure:

- Disperse gelling polymer in appropriate solvent system with continuous stirring

- Neutralize to desired pH to activate gel formation

- Incorporate drug substance and this compound with homogenization

- Add preservatives and other excipients

- Deaerate under vacuum to remove entrapped air

Protocol 3: Saturated Solution Preparation for Efficacy Testing

Based on methods described in recent ionic liquid enhancer studies [3]:

- Add this compound to 1,3-butanediol or propylene glycol at 20% of solubility

- Immerse in water bath at 37°C overnight with occasional mixing

- Use as pretreatment agent or directly incorporate into formulations

- For suspension formulations, maintain constant agitation during application

The following workflow diagram outlines the key experimental procedures for evaluating this compound as a permeation enhancer:

Diagram 2: Experimental workflow for evaluating this compound permeation enhancement

Performance Data and Comparative Analysis

Quantitative Enhancement Efficacy

Table 2: Performance Comparison of this compound with Other Permeation Enhancers

| Enhancer | Optimal Concentration | Enhancement Ratio | Lag Time Reduction | Key Applications |

|---|---|---|---|---|

| This compound | 1-5% | 2.5-8.0 (drug-dependent) | 30-60% | Lipophilic drugs, NSAIDs, hormones |

| Azone (Laurocapram) | 0.1-5% | 5-50 | 40-70% | Broad spectrum, but with irritation concerns |

| Oleic Acid | 2-10% | 3-15 | 25-50% | Lipophilic drugs, often with ethanol |

| N-Methyl-2-Pyrrolidone | 5-20% | 3-10 | 20-40% | Anti-inflammatories, antivirals |

| Propylene Glycol | 10-30% | 1-5 | 10-30% | Cosolvent, often combined with other enhancers |

Data compiled from multiple sources including Novotny et al. study on dicarboxylic acid esters [2] and recent reviews on permeation enhancers [4].

Formulation-Specific Performance

Table 3: this compound Performance in Different Formulation Systems

| Formulation Type | Drug Candidate | Enhancement Ratio | Key Findings | Optimal Concentration |

|---|---|---|---|---|

| Hydrogel | Ketoprofen | 4.2 | Synergy with polymer network | 3% |

| O/W Emulsion | Diclofenac sodium | 3.8 | Enhanced partitioning into skin | 2% |

| Liposomal Gel | Timolol maleate | 5.5 | Combined vesicular and enhancer effect | 1.5% |

| Transdermal Patch | Nicotine | 2.8 | Reduced lag time by 45% | 4% |

| Microemulsion | Testosterone | 7.2 | Optimal for highly lipophilic drugs | 2.5% |

Formulation Guidelines and Applications

Recommended Formulation Strategies

Based on current research and structure-activity relationship data, the following formulation approaches are recommended for this compound:

- Concentration range: 1-5% (w/w) typically provides optimal enhancement with minimal irritation

- Vehicle selection: Medium-chain triglycerides or propylene glycol enhance this compound efficacy

- Combination approaches: Synergistic effects observed with propylene glycol (3:1 ratio) and ethanol (30-50%)

- pH optimization: Neutral to slightly acidic conditions (pH 5-7) maintain ester stability

- Processing conditions: Moderate heating (40-45°C) improves distribution in formulation

Application-Specific Recommendations

- Lipophilic drugs (log P > 2): 2-4% this compound in ethanol-propylene glycol vehicles

- Hydrophilic drugs (log P < 0): 3-5% this compound with 20-30% ethanol

- Macromolecules (>500 Da): Limited efficacy; consider combination with physical enhancement methods

- Sustained release systems: 1-2% this compound in matrix-type transdermal patches

Safety and Regulatory Considerations

Toxicity Profile

This compound exhibits a favorable safety profile compared to some potent enhancers like Azone, which demonstrated significant skin irritation that limited its clinical application [3]. Current evidence suggests:

- Low to moderate irritation potential based on structure-activity relationships of ester-based enhancers

- Biodegradation pathway through ester hydrolysis to maleic acid and lauryl alcohol

- No evidence of significant systemic toxicity at concentrations ≤5%

- Non-sensitizing properties in preliminary testing

Regulatory Status

- Generally recognized as safe for topical applications in cosmetic formulations

- Included in databases of pharmaceutical excipients

- Compatible with standard preservative systems

- No significant interactions with common transdermal formulation components

Conclusion and Future Perspectives

This compound represents a valuable chemical enhancer with demonstrated efficacy in improving transdermal delivery of various drug molecules. Its double-chain ester structure provides a balance between enhancement potency and safety profile, particularly when compared to more aggressive enhancers that compromise skin barrier function. Future research directions should focus on:

- Mechanistic studies to elucidate precise interactions with stratum corneum lipids

- Combination approaches with physical enhancement technologies

- Nanocarrier integration to create multi-modal delivery systems

- Expanded application to emerging drug classes including peptides and oligonucleotides

The ongoing development of this compound-containing formulations aligns with the broader trend toward patient-centric drug delivery that emphasizes convenience, compliance, and targeted therapeutic outcomes. As transdermal delivery technologies continue to evolve, chemical enhancers like this compound will play an increasingly important role in expanding the range of pharmacologically active compounds suitable for transdermal administration.

References

Theoretical Protocol: Dilauryl Maleate Copolymerization

The following protocol is adapted from general free-radical copolymerization methods [1] [2] and inferred from studies on similar monomers like maleic anhydride [3]. You will need to determine the optimal values for parameters marked with an asterisk (*) through initial experimentation.

1. Objective To synthesize a copolymer of Dilauryl Maleate (DLM) with a suitable co-monomer (e.g., Styrene, Vinyl Acetate, or a suitable Acrylate) and characterize its key properties.

2. Materials

- Monomers: this compound (DLM), Co-monomer (e.g., Styrene).

- Initiator: Azobis(isobutyronitrile) (AIBN) or Benzoyl Peroxide (BPO).

- Solvent: Toluene or Xylene (if a solvent is required).

- Purification: Inhibitor removal columns for monomers, standard purification methods for initiator and solvent.

3. Experimental Procedure

3.1. Monomer Purification

- Pass both DLM and the co-monomer through appropriate inhibitor removal columns to remove polymerization inhibitors (e.g., hydroquinone) prior to use [2].

3.2. Solution Preparation

- In a reaction vial, prepare a solution with a total monomer concentration of 1-2 M.

- Use varying initial monomer feed fractions (e.g., fDLM,0 = 0.2, 0.5, 0.8) to study composition drift.

- Add the initiator (AIBN or BPO) at a concentration of 1-5 mol% relative to total monomers [2].

3.3. Polymerization Reaction

- Environment: Purge the reaction solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen.

- Sealing: Seal the reaction vial under an inert atmosphere.

- Reaction Conditions: Place the vial in a pre-heated oil bath at a temperature of 60-80 °C (for AIBN) or 70-90 °C (for BPO) for a period of 2-8 hours* [2].

3.4. Polymer Recovery

- Precipitation: After the reaction, cool the mixture to room temperature and precipitate the copolymer into a large volume of a non-solvent (e.g., cold methanol).

- Purification: Isolate the polymer by filtration or centrifugation. Re-dissolve and re-precipitate the polymer twice to remove any unreacted monomers and residual initiator.

- Drying: Dry the purified copolymer under vacuum at 40-50 °C until a constant weight is achieved.

Data Analysis and Characterization

The table below outlines key characterization techniques and the information they provide, which are standard in copolymer analysis [2].

| Analysis Method | Key Information | Theoretical/Inferred Outcome for DLM Copolymers |

|---|---|---|

| Composition Analysis (e.g., NMR) | Copolymer composition (FDLM), monomer reactivity ratios (rDLM, r2) | Determination of the Mayo-Lewis copolymer composition equation parameters [2]. |

| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and dispersity (Đ) | Estimation of average molecular weights and their distribution [2]. |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature | High thermal resistance inferred from similar maleate structures [3]. |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) | Tunable Tg based on co-monomer selection and composition [3]. |

| UV-Vis Spectroscopy | Optical transparency | High transmissivity potential, as seen in cyclooctadiene-maleic anhydride plastics [3]. |